molecular formula C20H18O4 B082811 1,3-Bis(4-methoxyphenoxy)benzene CAS No. 13118-91-7

1,3-Bis(4-methoxyphenoxy)benzene

Cat. No.: B082811
CAS No.: 13118-91-7
M. Wt: 322.4 g/mol
InChI Key: MUFYVNCRQIHDCE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Bis(4-methoxyphenoxy)benzene can be synthesized through various methods. One common approach involves the nucleophilic aromatic substitution reaction between 1,3-dihydroxybenzene and 4-methoxyphenol in the presence of a base . The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and a base like potassium carbonate (K2CO3) to facilitate the substitution reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(4-methoxyphenoxy)benzene undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1,3-Bis(4-methoxyphenoxy)benzene involves its interaction with molecular targets and pathways in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Bis(4-hydroxyphenoxy)benzene
  • 1,3-Bis(4-chlorophenoxy)benzene
  • 1,3-Bis(4-nitrophenoxy)benzene

Uniqueness

1,3-Bis(4-methoxyphenoxy)benzene is unique due to its methoxy functional groups, which impart specific chemical properties such as increased solubility in organic solvents and enhanced reactivity in substitution reactions . These properties make it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

1,3-bis(4-methoxyphenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O4/c1-21-15-6-10-17(11-7-15)23-19-4-3-5-20(14-19)24-18-12-8-16(22-2)9-13-18/h3-14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUFYVNCRQIHDCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=CC(=CC=C2)OC3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50348025
Record name 1,3-Bis(4-methoxyphenoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50348025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13118-91-7
Record name 1,3-Bis(4-methoxyphenoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50348025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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